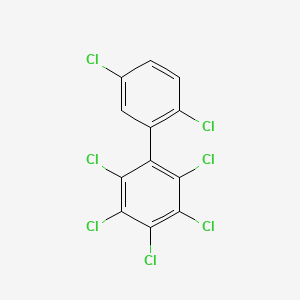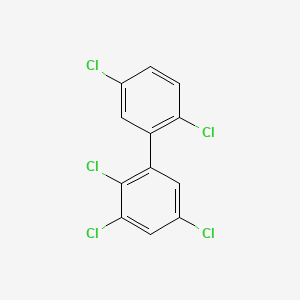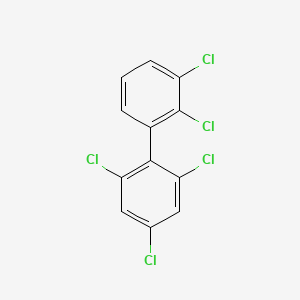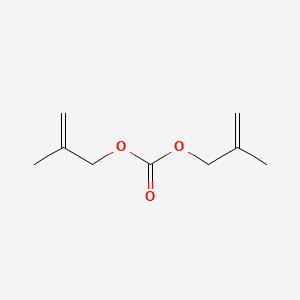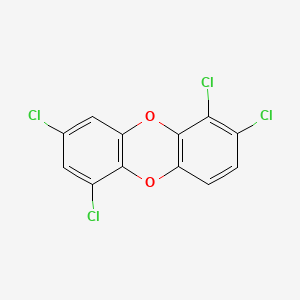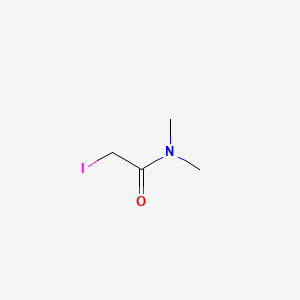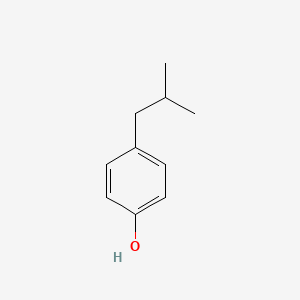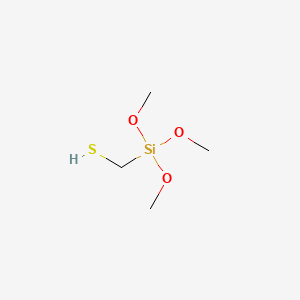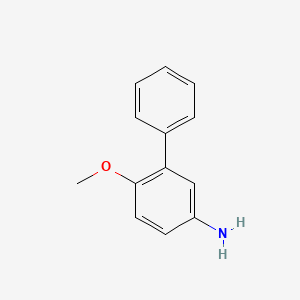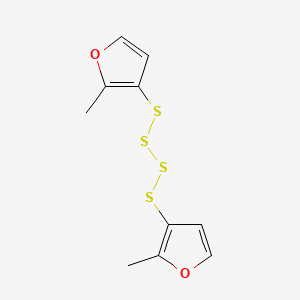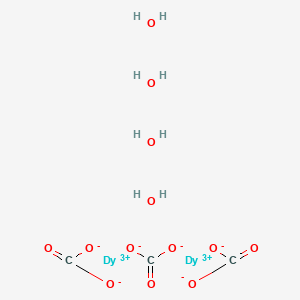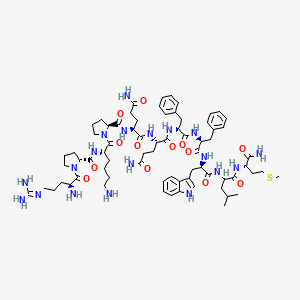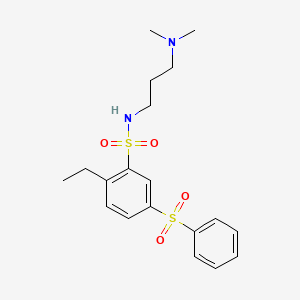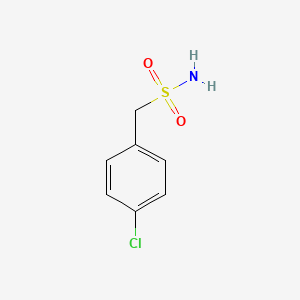
(4-Chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
“(4-Chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)methanesulfonamide” is 1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Sulfonamides
Scientific Field
Application Summary
Sulfonamides belong to an important class of compounds which showed wide ranges of biological activities like antibacterial, antiviral, diuretic, hypo-glycemic, anticancer, anti-inflammatory and recently anti-covid-19 .
Methods of Application
The most typical method for the synthesis of sulfonamides involves reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases .
Results or Outcomes
Many drugs containing sulfonamide functionality are clinically used to treat different diseases including hypertension, bacterial infections, parasitic infection, inflammatory reactions, some types of tumors, Alzheimer’s disease, several viral infections including corona virus, and many other diseases .
Sulfonimidates
Scientific Field
Organic & Biomolecular Chemistry
Application Summary
Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
Methods of Application
The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
Results or Outcomes
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols, playing on the lability of sulfonimidates under acidic conditions .
Methanesulfonamide
Scientific Field
Application Summary
Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate .
Methods of Application
It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
Results or Outcomes
It is widely used as a reagent in the synthesis of medicinally important compounds such as derivatives of indole-N-acetamide , methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates and repertaxin .
Sulfonylcalix4arene-Based Metal–Organic Supercontainers
Scientific Field
Application Summary
Sulfonylcalix4arenes-based coordination cages, termed metal–organic supercontainers (MOSCs), possess unique multi-pore architectures containing an endo cavity and multiple exo cavities .
Methods of Application
These MOSCs are accessible through the coordination-driven self-assembly of suitable metal ions and multidentate organic ligands .
Results or Outcomes
The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules, especially for drug delivery .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCRXVYUSRRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342358 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methanesulfonamide | |
CAS RN |
71799-35-4 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



